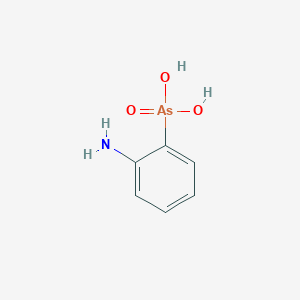

o-Arsanilic acid

Description

The exact mass of the compound 2-Aminophenylarsonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12611. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality o-Arsanilic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Arsanilic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-aminophenyl)arsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8AsNO3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCOCUQCZYAYQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8AsNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174395 | |

| Record name | 2-Aminophenylarsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2045-00-3 | |

| Record name | o-Arsanilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2045-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminophenylarsonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Arsanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminophenylarsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminophenylarsonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOPHENYLARSONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P7T2PH7DL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

o-Arsanilic acid chemical properties and structure

o-Arsanilic Acid: A Comprehensive Technical Guide

This document provides an in-depth technical overview of o-Arsanilic acid (2-aminophenylarsonic acid), focusing on its chemical structure, physicochemical properties, experimental protocols, and biological relevance. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Structure and Identifiers

o-Arsanilic acid is an organoarsenic compound featuring an amino group (-NH2) and an arsonic acid group (-AsO(OH)2) substituted at the ortho positions of a benzene ring.[1] The IUPAC name for this compound is (2-aminophenyl)arsonic acid.[2][3]

Key Identifiers:

Physicochemical Properties

o-Arsanilic acid is typically a white to off-white, or grey-green to brown, crystalline solid or powder.[1][8] It is soluble in water and exhibits acidic properties due to the arsonic acid functional group.[1]

| Property | Value | Source(s) |

| IUPAC Name | (2-Aminophenyl)arsonic acid | [2][3] |

| CAS Number | 2045-00-3 | [2][4][5] |

| Molecular Formula | C₆H₈AsNO₃ | [1][2][4] |

| Molecular Weight | 217.05 g/mol | [2][4][5] |

| Appearance | White to light yellow/orange powder/crystal; grey-green to brown powder | [1][7][8] |

| Melting Point | 153-154 °C or 154-155 °C | [5][7][8] |

| Boiling Point | 519.3 ± 52.0 °C at 760 mmHg (Predicted) | [5][7] |

| Density | 1.79 g/cm³ | [5][7] |

| Solubility | Soluble in 1 M NH₄OH (50mg/mL); soluble in water. | [1][5][7] |

| pKa | pK₁: ~2; pK₂: 3.77; pK₃: 8.66 (at 25°C) | [7][8] |

| Flash Point | 267.8 ± 30.7 °C | [5] |

| Vapor Pressure | 1.31E-11 mmHg at 25°C | [7] |

| Purity (by HPLC) | >98% | [2][4] |

Experimental Protocols

Synthesis of o-Arsanilic Acid

A common method for the preparation of o-Arsanilic acid is the reduction of o-nitrophenylarsonic acid.

Methodology:

-

Preparation of Ferrous Hydroxide: A cold solution of 300 g of ferrous sulfate in 900 ml of water is treated with a 25% aqueous sodium hydroxide solution with vigorous agitation until the mixture is alkaline to litmus paper.[9]

-

Reduction Reaction: A solution of 40 g of o-nitrophenylarsonic acid in dilute sodium hydroxide is immediately added to the ferrous hydroxide suspension. The mixture is agitated vigorously for 5 minutes.[9]

-

Filtration: The reaction mixture is then filtered through a large Buchner funnel, and the collected solid is washed with water.[9]

-

Acidification & Purification: The filtrate is made barely acid to litmus with hydrochloric acid. Any precipitated sulfate ions are removed by adding barium chloride solution to the hot filtrate and filtering off the barium sulfate.[9]

-

Isolation: The filtrate is concentrated under a vacuum. The precipitated sodium chloride is removed by filtration. The resulting filtrate is then acidified with hydrochloric acid to Congo red, precipitating the o-aminophenylarsonic acid product.[9]

-

Final Product: The precipitate is filtered off and washed with ice water. The final product yields approximately 27 g (80%) and has a melting point of 153°C.[9]

Purification Method

o-Arsanilic acid can be purified by crystallization from water or a mixture of ethanol and ether.[8] This standard procedure helps in removing impurities, resulting in a product with higher purity suitable for research and analytical applications.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely accepted method for determining the purity of o-Arsanilic acid, which is typically greater than 98%.[2][4] Reversed-phase HPLC (RP-HPLC) has been established for the simultaneous determination of arsanilic acid and related compounds in various matrices, including feed additives.[10]

Biological Activity and Applications

Primary Applications

Unlike its para-isomer, which was historically used as a veterinary feed additive, the primary modern application of o-Arsanilic acid is in analytical chemistry.[1][11][12][13] It is specifically used in methods for the determination of total arsenic levels in biological samples, such as urine, often using matrix modifiers like nickel and palladium for graphite furnace atomic absorption spectrophotometry.[4] Another niche application involves its use in immunological studies to track the binding of labeled anti-cross-reactive idiotype (CRI) preparations to CRI+ hybridoma proteins.

Signaling Pathway Interactions

While specific signaling pathways for o-Arsanilic acid are not extensively documented, arsenic compounds as a class are known to interact with critical cellular pathways. Exposure to arsenic has been shown to activate the Hedgehog (Hh) signaling pathway.[14] This activation occurs partly by decreasing the stability of the repressor form of the GLI3 transcription factor.[14] Given the crucial role of Hedgehog signaling in the progression and maintenance of various tumors, including bladder, lung, and skin cancers, this interaction provides a potential mechanism for arsenic-induced carcinogenesis.[14] This suggests that arsenic exposure may promote cancer through the aberrant activation of this pathway.[14]

Safety Information

o-Arsanilic acid is an organoarsenic compound and should be handled with significant care.[1] It is classified as toxic if swallowed or inhaled.[5][8] As with other arsenic compounds, it is very toxic to aquatic life with long-lasting effects.[8] Appropriate personal protective equipment (PPE) should be used, and work should be conducted in a well-ventilated area.[8] Disposal must be in accordance with hazardous waste regulations.[8]

References

- 1. CAS 2045-00-3: o-Arsanilic acid | CymitQuimica [cymitquimica.com]

- 2. clearsynth.com [clearsynth.com]

- 3. O-arsanilic acid [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. usbio.net [usbio.net]

- 7. chembk.com [chembk.com]

- 8. 2045-00-3 | CAS DataBase [m.chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. [Determination of arsanilic acid and sulfanilic acid as adulterant in feed additives by reversed-phase high performance liquid chromatography]. | Semantic Scholar [semanticscholar.org]

- 11. Arsanilic acid - Wikipedia [en.wikipedia.org]

- 12. pschemicals.com [pschemicals.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Activation of Hedgehog signaling by the environmental toxicant arsenic may contribute to the etiology of arsenic-induced tumors. [vivo.weill.cornell.edu]

A Technical Guide to the Synthesis of o-Arsanilic Acid from o-Nitrophenylarsonic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of o-Arsanilic acid, a significant organoarsenic compound, through the reduction of o-nitrophenylarsonic acid. The document details the necessary reagents, experimental protocol, and key physicochemical properties of the involved compounds, tailored for professionals in chemical and pharmaceutical research.

Overview of the Synthesis

The synthesis of o-Arsanilic acid (also known as 2-aminophenylarsonic acid) from o-nitrophenylarsonic acid is a classic reduction reaction. The nitro group (-NO₂) on the aromatic ring is reduced to an amino group (-NH₂), a fundamental transformation in organic chemistry. This process is crucial for producing o-Arsanilic acid, which has applications in the synthesis of other organic compounds and for analytical purposes, such as the determination of arsenic levels in biological samples.[1] The most common and effective method for this conversion involves the use of ferrous sulfate in an alkaline medium.[2]

Physicochemical Data of Reactant and Product

A summary of the key quantitative data for the starting material and the final product is presented below for easy reference and comparison.

Table 1: Properties of o-Nitrophenylarsonic Acid (Reactant)

| Property | Value | References |

| Molecular Formula | C₆H₆AsNO₅ | [3][4][5] |

| Molecular Weight | 247.04 g/mol | [3][4][5] |

| Appearance | White to yellow to orange powder/crystal | [3][5] |

| Melting Point | 225-234 °C (with decomposition) | [4][6] |

| CAS Number | 5410-29-7 | [3][4] |

| Solubility | Slightly soluble in acetone, chloroform, ethanol | [4] |

Table 2: Properties of o-Arsanilic Acid (Product)

| Property | Value | References |

| Molecular Formula | C₆H₈AsNO₃ | [1][7] |

| Molecular Weight | 217.05 g/mol | [7] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 153-154 °C | [2][7] |

| CAS Number | 2045-00-3 | [1][7] |

| Solubility | Soluble in water, soluble in 1 M NH₄OH | [1][7] |

Reaction Pathway and Experimental Workflow

The chemical transformation and the laboratory workflow are visualized in the following diagrams.

Caption: Chemical reaction for the synthesis of o-Arsanilic acid.

Caption: Experimental workflow for the synthesis of o-Arsanilic acid.

Detailed Experimental Protocol

This protocol is adapted from established chemical synthesis literature.[2]

4.1 Materials and Reagents

-

o-Nitrophenylarsonic acid: 40 g

-

Ferrous sulfate (FeSO₄·7H₂O): 300 g

-

Sodium hydroxide (NaOH), 25% aqueous solution

-

Dilute sodium hydroxide solution

-

Hydrochloric acid (HCl), concentrated and dilute

-

Barium chloride (BaCl₂) solution

-

Ice

-

Distilled water

4.2 Apparatus

-

Large beaker or flask for reaction

-

Mechanical stirrer

-

Buchner funnel and filter flask

-

Vacuum source for filtration and concentration

-

pH indicator (litmus paper, Congo red paper)

-

Heating mantle or water bath

-

Standard laboratory glassware

4.3 Step-by-Step Procedure

-

Preparation of Reducing Agent: In a suitable vessel, prepare a cold solution by dissolving 300 g of ferrous sulfate in 900 ml of water.

-

Formation of Ferrous Hydroxide: While vigorously agitating the cold ferrous sulfate solution, add 25% aqueous sodium hydroxide solution until the mixture is alkaline to litmus paper. This precipitates ferrous hydroxide, the active reducing agent.

-

Addition of Reactant: Immediately add a solution of 40 g of o-nitrophenylarsonic acid dissolved in dilute sodium hydroxide to the ferrous hydroxide suspension.

-

Reaction: Continue to agitate the mixture vigorously for 5 minutes.

-

Initial Filtration: Filter the reaction mixture through a large Buchner funnel. Wash the collected solid thoroughly with water. The filtrate contains the sodium salt of the product.

-

Sulfate Removal:

-

Make the filtrate barely acidic to litmus with hydrochloric acid.

-

Heat the solution and add a sufficient amount of barium chloride solution to precipitate all sulfate ions as barium sulfate (BaSO₄).

-

Remove the barium sulfate precipitate by filtration.

-

-

Concentration and Salt Removal:

-

Concentrate the filtrate under vacuum. During this process, sodium chloride (NaCl) will precipitate.

-

Filter off the precipitated sodium chloride. Continue concentrating until the filtrate volume is approximately 200 ml.

-

-

Product Precipitation:

-

Acidify the concentrated filtrate with hydrochloric acid until it is acidic to Congo red indicator paper.

-

The o-Arsanilic acid will precipitate out of the solution.

-

-

Isolation and Purification:

-

Filter off the precipitated o-Arsanilic acid.

-

Wash the product with ice water to remove residual acid and impurities.

-

The final product can be dried. This procedure yields approximately 27 g (an 80% yield) of o-Arsanilic acid with a melting point of 153 °C.[2]

-

4.4 Safety Precautions

-

All arsenic compounds are highly toxic. Handle o-nitrophenylarsonic acid and o-Arsanilic acid with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated fume hood to avoid inhalation of dust or fumes.

-

Handle concentrated acids and bases (HCl, NaOH) with caution.

-

Dispose of all arsenic-containing waste according to institutional and environmental safety regulations.

Conclusion

The reduction of o-nitrophenylarsonic acid using ferrous sulfate in an alkaline medium is an efficient and high-yielding method for the synthesis of o-Arsanilic acid.[2] The protocol involves a straightforward reduction followed by a series of purification steps to remove inorganic salts and byproducts. Careful control of pH and meticulous filtration are critical for achieving a pure product. This guide provides the necessary technical details for researchers to replicate this synthesis in a laboratory setting.

References

- 1. CAS 2045-00-3: o-Arsanilic acid | CymitQuimica [cymitquimica.com]

- 2. prepchem.com [prepchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-NITROPHENYLARSONIC ACID CAS#: 5410-29-7 [m.chemicalbook.com]

- 5. 2-Nitrophenylarsonic Acid | CymitQuimica [cymitquimica.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Solubility of o-Arsanilic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of o-arsanilic acid (2-aminophenylarsonic acid) in organic solvents. Due to a notable scarcity of comprehensive quantitative data in publicly accessible literature, this document summarizes the available qualitative and limited quantitative information. Furthermore, it offers detailed experimental protocols for determining solubility and provides a logical workflow for such analyses.

Introduction to o-Arsanilic Acid

o-Arsanilic acid is an organoarsenic compound characterized by an amino group and an arsonic acid group attached to a benzene ring at the ortho positions.[1] This structure imparts amphiprotic properties, influencing its solubility in various media. Understanding its solubility is crucial for a range of applications, including synthesis, formulation, and analytical method development.

Solubility of o-Arsanilic Acid

A thorough review of scientific literature reveals a significant gap in quantitative solubility data for o-arsanilic acid in common organic solvents. The available information is largely qualitative.

Qualitative Solubility Data

o-Arsanilic acid is generally described as a white to off-white crystalline solid.[1] Its solubility in organic solvents is summarized in the table below.

Table 1: Qualitative Solubility of o-Arsanilic Acid in Organic Solvents

| Solvent | Solubility Description | Reference |

| Methanol | Soluble | |

| Ethanol | Data not available | |

| Acetone | Insoluble | [2] |

| Benzene | Insoluble | [2] |

| Chloroform | Insoluble | [2] |

Quantitative Solubility Data

Only one specific quantitative solubility value for o-arsanilic acid in a non-standard solvent system was identified:

-

1 M Ammonium Hydroxide (NH₄OH): 50 mg/mL[3]

This indicates that the basic nature of the ammonium hydroxide solution likely facilitates the dissolution of the acidic arsonic acid group.

Comparative Solubility of p-Arsanilic Acid

For comparative purposes, quantitative solubility data for the isomeric p-arsanilic acid at 25°C is presented below. This may offer some insight into the potential solubility behavior of the ortho isomer in similar solvents.

Table 2: Quantitative Solubility of p-Arsanilic Acid at 25°C

| Solvent | Solubility (g/L) | Reference |

| Methanol | 17.2 | [4] |

| Ethanol | 6.93 | [4] |

| Isopropanol | 3.14 | [4] |

Experimental Protocols for Solubility Determination

For researchers needing to generate their own quantitative solubility data, two common and robust methods are the Shake-Flask Method and Gravimetric Analysis.

Shake-Flask Method

The shake-flask method is a widely used technique for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Preparation: Add an excess amount of o-arsanilic acid to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A mechanical shaker or orbital incubator is recommended for consistent agitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation or filtration can be employed. Filtration should be performed using a filter medium that does not interact with the solute or solvent (e.g., a PTFE syringe filter).

-

Analysis: Carefully extract an aliquot of the clear, saturated supernatant.

-

Quantification: Determine the concentration of o-arsanilic acid in the aliquot using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve of known concentrations of o-arsanilic acid in the same solvent must be prepared.

-

UV-Vis Spectroscopy: If o-arsanilic acid has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

-

-

Calculation: The solubility is then calculated from the measured concentration and expressed in units such as g/L, mg/mL, or mol/L.

Gravimetric Analysis

Gravimetric analysis is a more classical method that relies on the precise measurement of mass.

Methodology:

-

Saturation: Prepare a saturated solution of o-arsanilic acid in the chosen organic solvent as described in the shake-flask method (steps 1 and 2).

-

Aliquot Collection: After phase separation (step 3), carefully transfer a known volume or mass of the clear, saturated solution into a pre-weighed, solvent-resistant container (e.g., a glass beaker or evaporating dish).

-

Solvent Evaporation: Evaporate the solvent from the solution under controlled conditions. This can be achieved using a rotary evaporator, a vacuum oven, or by gentle heating in a fume hood. Care must be taken to avoid decomposition of the o-arsanilic acid.

-

Drying: Once the solvent is removed, dry the remaining solid residue to a constant weight in a desiccator or vacuum oven to ensure all residual solvent is eliminated.

-

Weighing: Accurately weigh the container with the dried o-arsanilic acid residue.

-

Calculation: The solubility is calculated by subtracting the initial weight of the empty container from the final weight to determine the mass of the dissolved solid. This mass is then related to the initial volume or mass of the solvent used to express solubility.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the logical relationship of factors influencing solubility.

Caption: Experimental workflow for determining the solubility of o-arsanilic acid.

Caption: Key factors influencing the solubility of o-arsanilic acid.

Conclusion

While there is a clear need for more extensive quantitative research on the solubility of o-arsanilic acid in a wider array of organic solvents, this guide provides a consolidated view of the current knowledge. For professionals in drug development and research, the experimental protocols outlined here offer a robust framework for generating the necessary data to advance their work. The provided diagrams serve as a visual aid to understand the experimental process and the fundamental principles governing solubility.

References

O-Arsanilic Acid: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Arsanilic acid, an organoarsenic compound, has been a subject of interest due to its biological activities and potential toxicological implications. This technical guide provides an in-depth exploration of the proposed mechanism of action of o-arsanilic acid in biological systems. Drawing from research on phenylarsonic acids and other arsenicals, this document elucidates the molecular interactions, cellular effects, and potential signaling pathways affected by this compound. While direct research on the ortho-isomer is limited, this guide synthesizes the current understanding of related arsenicals to present a scientifically grounded overview for research and development purposes.

Introduction

o-Arsanilic acid, or 2-aminophenylarsonic acid, is an aromatic arsenic compound. Like other organoarsenicals, its biological effects are of significant interest in fields ranging from toxicology to pharmacology. Historically, related compounds like p-arsanilic acid have been used as feed additives for livestock to promote growth and prevent disease.[1][2][3] Understanding the mechanism of action of these compounds is crucial for assessing their safety and potential therapeutic applications. This guide will delve into the molecular mechanisms likely underlying the biological activity of o-arsanilic acid, based on the broader knowledge of arsenical biochemistry.

Proposed Mechanism of Action

The biological activity of o-arsanilic acid is intrinsically linked to the chemical state of the arsenic atom. In its stable form, o-arsanilic acid is a pentavalent arsenical [As(V)]. It is widely accepted that pentavalent arsenicals are relatively inert and that their toxicity is largely dependent on their metabolic reduction to the trivalent [As(III)] state.[4] The trivalent form is highly reactive and is considered the primary toxic species.

The proposed mechanism of action can be broken down into several key stages:

-

Cellular Uptake: The entry of o-arsanilic acid into cells is the initial step. While specific transporters for o-arsanilic acid have not been identified, it is plausible that it utilizes transporters for other organic anions. Once inside the cell, it can undergo metabolic conversion.

-

Metabolic Reduction: In the reducing environment of the cell, pentavalent o-arsanilic acid is likely reduced to its trivalent form, o-aminophenylarsenous acid. This conversion is a critical activation step.

-

Interaction with Sulfhydryl Groups: The resulting trivalent arsenical has a high affinity for sulfhydryl (-SH) groups, particularly those in close proximity (vicinal thiols) found in proteins and enzymes.[5] The formation of stable covalent bonds between the arsenic atom and these sulfhydryl groups can lead to significant disruption of protein structure and function.

-

Enzyme Inhibition: A primary consequence of this interaction is the inhibition of critical enzymes. A classic target for trivalent arsenicals is the pyruvate dehydrogenase (PDH) complex, a key enzyme in cellular respiration.[4][6] Inhibition of PDH disrupts aerobic respiration and cellular energy production. The lipoic acid cofactor of PDH contains vicinal sulfhydryl groups, making it particularly susceptible to binding by trivalent arsenicals.

-

Induction of Oxidative Stress: Arsenicals are known to induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[7] This can occur through the disruption of mitochondrial function and the electron transport chain. Oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can also modulate signaling pathways.

The position of the amino group in the ortho position may influence the reactivity and biological activity of the molecule compared to its meta and para isomers. The ortho position can facilitate intramolecular hydrogen bonding, which may affect the molecule's conformation and interaction with biological targets.[8]

Quantitative Data

| Compound | System | Effect | IC50 | Reference |

| Arsenite | Purified Pyruvate Dehydrogenase (PDH) | Enzyme Inhibition | 5.6 µM | [4] |

| Monomethylarsonous acid (MMAIII) | Purified Pyruvate Dehydrogenase (PDH) | Enzyme Inhibition | 0.092 µM | [4] |

| Arsenite | Human DNA Ligase (in nuclear extracts) | Enzyme Inhibition | Significant decrease at µM concentrations | [6] |

| Phenylarsonic Acid Derivative (PHI-P518) | NALM-6 leukemia cells | Antileukemic Activity | 1.1 ± 0.5 µM | [9] |

| Phenylarsonic Acid Derivative (PHI-P381) | NALM-6 leukemia cells | Antileukemic Activity | 1.5 ± 0.3 µM | [9] |

Signaling Pathways

Arsenicals are known to modulate various cellular signaling pathways, often as a consequence of induced oxidative stress or direct interaction with signaling proteins. While specific pathways affected by o-arsanilic acid have not been elucidated, the following are likely to be involved based on studies of other arsenic compounds:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Arsenic exposure has been shown to activate stress-related MAPK pathways, including p38 and JNK.[7] Activation of these pathways can lead to inflammatory responses, cell cycle arrest, and apoptosis.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Arsenic trioxide has been shown to modulate this pathway, although the effects can be complex and context-dependent.[9]

-

Nrf2-Mediated Oxidative Stress Response: The transcription factor Nrf2 is a master regulator of the antioxidant response. Arsenic-induced oxidative stress can lead to the activation of the Nrf2 pathway as a cellular defense mechanism.

The following diagram illustrates a generalized signaling pathway potentially affected by arsenicals.

Caption: Generalized signaling pathways affected by arsenicals.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the mechanism of action of o-arsanilic acid. These protocols are based on established methods for other arsenicals and can be adapted for o-arsanilic acid.

Pyruvate Dehydrogenase (PDH) Activity Assay

This assay measures the effect of o-arsanilic acid on the activity of the PDH complex.

Principle: The activity of PDH is determined by monitoring the reduction of NAD+ to NADH, which is coupled to the oxidation of pyruvate. The increase in NADH is measured spectrophotometrically at 340 nm.

Materials:

-

Purified porcine heart PDH complex

-

o-Arsanilic acid stock solution

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Thiamine pyrophosphate (TPP) (0.2 mM)

-

Magnesium chloride (MgCl2) (1 mM)

-

Cysteine-HCl (2 mM)

-

NAD+ (1 mM)

-

Pyruvate (5 mM)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, TPP, MgCl2, and cysteine-HCl.

-

Add varying concentrations of o-arsanilic acid to the wells of the microplate. Include a vehicle control (no o-arsanilic acid).

-

Add the PDH enzyme to each well and incubate for a predetermined time (e.g., 10 minutes) at 30°C to allow for any pre-incubation effects.

-

Initiate the reaction by adding NAD+ and pyruvate to each well.

-

Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes to determine the rate of NADH formation.

-

Calculate the initial reaction velocity (V0) for each concentration of o-arsanilic acid.

-

Plot the percentage of PDH activity relative to the control against the logarithm of the o-arsanilic acid concentration to determine the IC50 value.

Cellular Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of o-arsanilic acid on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Human cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes)

-

Complete cell culture medium

-

o-Arsanilic acid stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Remove the medium and replace it with fresh medium containing various concentrations of o-arsanilic acid. Include a vehicle control.

-

Incubate the cells for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and plot against the o-arsanilic acid concentration to determine the IC50 value.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Principle: DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

Materials:

-

Cultured cells

-

o-Arsanilic acid

-

DCFH-DA stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to attach.

-

Treat the cells with different concentrations of o-arsanilic acid for the desired time.

-

Wash the cells with PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

Express the results as a percentage of the control fluorescence.

Experimental Workflows

The following diagrams illustrate logical workflows for investigating the mechanism of action of o-arsanilic acid.

Caption: Workflow for studying enzyme inhibition by o-arsanilic acid.

Caption: Workflow for investigating the cellular effects of o-arsanilic acid.

Conclusion

The mechanism of action of o-arsanilic acid in biological systems is likely multifaceted, involving metabolic activation to a trivalent state, subsequent interaction with protein sulfhydryl groups leading to enzyme inhibition, and the induction of oxidative stress. While direct experimental evidence for o-arsanilic acid is limited, the extensive research on other arsenicals provides a strong foundation for these proposed mechanisms. Further research is warranted to delineate the specific molecular targets and signaling pathways modulated by this particular isomer, which will be crucial for a comprehensive understanding of its toxicological profile and any potential therapeutic applications. This guide provides a framework for such future investigations.

References

- 1. Phenylarsonic acid | 98-05-5 | Benchchem [benchchem.com]

- 2. Arsanilic acid - Wikipedia [en.wikipedia.org]

- 3. Biologic Effects of Arsenic on Plants and Animals - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Inhibition by methylated organo-arsenicals of the respiratory 2-oxo-acid dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The quantitative separation on the micro-scale of phenylarsenious acid, phenylarsonic acid, arsenious acid and arsenic acid in simple solution and in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arsenic toxicity is enzyme specific and its affects on ligation are not caused by the direct inhibition of DNA repair enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research progress on the regulatory mechanism of cell senescence in arsenic toxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Historical Scientific Applications of o-Arsanilic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical applications of ortho-Arsanilic acid (o-aminobenzenearsonic acid) in various scientific disciplines. While its para-isomer, p-arsanilic acid, saw more widespread use, particularly in medicine (as Atoxyl) and as a veterinary feed additive, o-arsanilic acid carved out its own niche in analytical chemistry and immunological research. This document provides a detailed overview of its synthesis, key applications, and the experimental protocols that defined its scientific utility.

Synthesis of o-Arsanilic Acid

The primary historical method for synthesizing o-arsanilic acid involves the reduction of o-nitrophenylarsonic acid. This process is distinct from the Béchamp reaction used for the para-isomer, which involves the direct arsenation of aniline with arsenic acid.

Experimental Protocol: Reduction of o-Nitrophenylarsonic Acid

This protocol is adapted from historical laboratory preparations.

Materials:

-

o-Nitrophenylarsonic acid

-

Ferrous sulfate (FeSO₄)

-

25% aqueous sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Barium chloride (BaCl₂) solution

-

Ice

Procedure:

-

Preparation of Ferrous Hydroxide: In a suitable vessel, prepare a cold solution of 300 g of ferrous sulfate in 900 ml of water. With vigorous agitation, add 25% aqueous sodium hydroxide solution until the mixture is alkaline to litmus paper. This precipitates ferrous hydroxide.

-

Reduction Reaction: Immediately add a solution of 40 g of o-nitrophenylarsonic acid dissolved in dilute sodium hydroxide to the ferrous hydroxide suspension. Agitate the mixture vigorously for 5 minutes.

-

Filtration: Filter the reaction mixture through a large Büchner funnel, washing the precipitate with water.

-

Acidification and Sulfate Removal: Make the filtrate barely acidic to litmus with hydrochloric acid. Heat the solution and add a sufficient amount of barium chloride solution to precipitate any sulfate ions as barium sulfate. Remove the barium sulfate by filtration.

-

Concentration and Purification: Concentrate the filtrate under vacuum. As sodium chloride precipitates, remove it by filtration and wash it with a saturated sodium chloride solution until the filtrate volume is approximately 200 ml.

-

Precipitation of o-Arsanilic Acid: Acidify the filtrate with hydrochloric acid until it is acidic to Congo red indicator paper. The o-aminophenylarsonic acid will precipitate.

-

Isolation and Drying: Filter off the precipitated product and wash it with ice water. The final product should be dried appropriately. This procedure typically yields around 27 g (an 80% yield) of o-arsanilic acid with a melting point of 153°C.[1]

Analytical Chemistry Application: Determination of Arsenic in Urine

A significant historical application of o-arsanilic acid was its use as a standard in the determination of total arsenic levels in biological samples, particularly urine, by Graphite Furnace Atomic Absorption Spectrometry (GFAAS).

Experimental Protocol: GFAAS for Total Arsenic in Urine

The following is a generalized protocol based on the principles of the method described by Nixon et al. (1991) and other similar GFAAS procedures for arsenic analysis.

Principle:

This method relies on the atomization of arsenic in a graphite furnace and the measurement of its atomic absorption at a specific wavelength. A matrix modifier is used to stabilize the arsenic during the pyrolysis step and to reduce interferences from the complex urine matrix. o-Arsanilic acid serves as a reliable organoarsenic standard to create a calibration curve for quantifying the total arsenic concentration in the urine samples.

Instrumentation and Reagents:

-

Graphite Furnace Atomic Absorption Spectrometer with a Zeeman background corrector.

-

Arsenic hollow cathode lamp.

-

Pyrolytically coated graphite tubes.

-

Autosampler.

-

Matrix Modifier Solution: A solution containing a nickel salt (e.g., nickel nitrate) or a palladium-persulfate mixture.

-

o-Arsanilic Acid Stock Standard Solution (e.g., 1000 mg/L As): Prepared by dissolving a precise amount of o-arsanilic acid in deionized water. Working standards of lower concentrations are prepared by serial dilution of the stock solution.

-

Diluent: Typically a solution containing a small percentage of nitric acid and a surfactant like Triton X-100.

Procedure:

-

Sample Preparation: Urine samples are typically diluted with the diluent solution to minimize matrix effects. A common dilution factor is 1:10 or 1:20.

-

Calibration Standards: Prepare a series of working standards by diluting the o-arsanilic acid stock solution to cover the expected range of arsenic concentrations in the urine samples. These standards should be prepared in the same diluent as the samples.

-

GFAAS Analysis:

-

Set the GFAAS instrument parameters (e.g., wavelength for arsenic: 193.7 nm).

-

Program the furnace temperature profile, which includes drying, pyrolysis (ashing), atomization, and cleaning steps. The specific temperatures and ramp times depend on the instrument and the matrix modifier used.

-

The autosampler injects a defined volume of the prepared sample or standard, followed by the matrix modifier, into the graphite tube.

-

The furnace program is initiated, and the integrated absorbance signal during the atomization step is measured.

-

-

Quantification: A calibration curve is generated by plotting the absorbance values of the o-arsanilic acid standards against their known arsenic concentrations. The arsenic concentration in the unknown urine samples is then determined from this calibration curve.

Quantitative Data

The performance of the GFAAS method for arsenic determination in urine is characterized by the following parameters:

| Parameter | Typical Value |

| Detection Limit | 0.5 - 2 µg/L |

| Linear Range | 0 - 100 µg/L |

| Precision (RSD) | < 10% |

| Recovery | 95 - 105% |

Note: These values are representative and can vary depending on the specific instrumentation and laboratory conditions.

Immunological Research Application: Hapten for Antibody Production and Immunoassays

o-Arsanilic acid has been used historically as a hapten in immunological research. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The resulting antibodies are specific for the hapten.

Experimental Workflow: Production and Use of Anti-Arsanilate Antibodies

The following diagram illustrates the general workflow for using o-arsanilic acid as a hapten to generate specific antibodies and their subsequent use in an immunoassay.

Caption: Workflow for using o-arsanilic acid as a hapten.

Experimental Protocol: Hypothetical ELISA for o-Arsanilate Detection

This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common immunoassay format where the hapten (o-arsanilic acid) could be detected.

Materials:

-

Microtiter plates (96-well).

-

o-Arsanilate-protein conjugate (for coating).

-

Anti-arsanilate antibody (produced as described above).

-

Sample containing the o-arsanilate analyte.

-

Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-species IgG).

-

Substrate for the enzyme (e.g., TMB).

-

Stop solution (e.g., sulfuric acid).

-

Wash buffer (e.g., PBS with Tween 20).

-

Coating buffer (e.g., carbonate-bicarbonate buffer).

-

Blocking buffer (e.g., PBS with BSA).

Procedure:

-

Coating: Coat the wells of a microtiter plate with the o-arsanilate-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound conjugate.

-

Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Competition: Add a mixture of the sample (or standard) and a limited amount of the anti-arsanilate antibody to the wells. Incubate for 1-2 hours at room temperature. During this step, the free o-arsanilate in the sample competes with the coated o-arsanilate for binding to the antibody.

-

Washing: Wash the plate three times with wash buffer.

-

Secondary Antibody: Add the enzyme-labeled secondary antibody, which binds to the primary anti-arsanilate antibody that is now bound to the plate. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Detection: Add the enzyme substrate to the wells. A color change will occur, with the intensity of the color being inversely proportional to the concentration of o-arsanilate in the sample.

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Logical Relationship of Competitive ELISA

The following diagram illustrates the principle of the competitive ELISA described above.

Caption: Principle of competitive ELISA for o-arsanilate.

Conclusion

While not as prominent as its para-isomer, o-arsanilic acid played a valuable, specific role in the history of scientific research. Its application as a standard in the analytical determination of arsenic in biological fluids was crucial for toxicological and environmental monitoring. Furthermore, its use as a hapten demonstrates its utility in the field of immunology for generating specific antibodies and developing immunoassays. The detailed protocols and workflows presented in this guide provide a comprehensive overview of the historical scientific applications of this interesting organoarsenic compound.

References

Characterization of o-Arsanilic Acid in its Zwitterionic Form: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the zwitterionic form of o-arsanilic acid (2-aminobenzenearsonic acid). Due to the limited availability of direct experimental data for the zwitterionic species of the ortho isomer, this document outlines the fundamental principles and methodologies for its characterization, drawing upon available data for o-arsanilic acid and its isomer, p-arsanilic acid, for illustrative purposes.

Introduction to o-Arsanilic Acid and its Zwitterionic Nature

o-Arsanilic acid is an organoarsenic compound containing both an acidic arsonic acid group (-AsO(OH)₂) and a basic amino group (-NH₂). This amphoteric nature allows it to exist in various protonation states depending on the pH of the solution. In a specific pH range, o-arsanilic acid can exist as a zwitterion, where the amino group is protonated to form an ammonium cation (-NH₃⁺) and the arsonic acid group is deprotonated to form an arsonate anion (-AsO₃H⁻), resulting in a molecule with no net electrical charge. The characterization of this zwitterionic form is crucial for understanding its chemical behavior, bioavailability, and interaction with biological systems.

The equilibrium between the neutral, cationic, anionic, and zwitterionic forms of o-arsanilic acid is governed by its acidity constants (pKa values). While specific pKa values for o-arsanilic acid are not extensively reported, related compounds like p-arsanilic acid have multiple pKa values corresponding to the deprotonation of the arsonic acid group and the protonation of the amino group.[1] The zwitterionic form is expected to be the predominant species in the pH range between the pKa of the amino group and the first pKa of the arsonic acid group.

Physicochemical Properties

A summary of the known physicochemical properties of o-arsanilic acid is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2045-00-3 | [2][3] |

| Molecular Formula | C₆H₈AsNO₃ | [2][4] |

| Molecular Weight | 217.05 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in water | [2][4] |

| pKa Values | pKₐ₁: ~2, pKₐ₂: 3.77, pKₐ₃: 8.66 (for arsanilic acid) |

Table 1: Physicochemical Properties of o-Arsanilic Acid.

Structural Characterization: X-ray Crystallography

X-ray crystallography provides definitive proof of the zwitterionic form in the solid state by determining the precise locations of atoms and bond lengths. The crystal structure of the zwitterionic form of o-arsanilic acid would be expected to show a protonated amino group and a deprotonated arsonic acid group.

Note: As of the latest search, a definitive crystal structure for the zwitterionic form of o-arsanilic acid is not publicly available in the Cambridge Structural Database (CSD). The following protocol is a general procedure for obtaining such data.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

Dissolve o-arsanilic acid in a suitable solvent system (e.g., water-ethanol mixture).

-

Slowly evaporate the solvent at a constant temperature to promote the formation of single crystals. The pH of the solution should be adjusted to the isoelectric point to favor the crystallization of the zwitterion.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares refinement.

-

Locate and refine the positions of hydrogen atoms from the difference Fourier map to confirm the protonation states of the amino and arsonic acid groups.

-

Figure 1: General workflow for single-crystal X-ray diffraction.

Spectroscopic Characterization

Spectroscopic techniques are essential for characterizing the zwitterionic form of o-arsanilic acid in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the electronic environment of atomic nuclei. The chemical shifts of ¹H and ¹³C nuclei are sensitive to the protonation state of the molecule.

Expected ¹H and ¹³C NMR Spectral Features of the Zwitterion:

-

¹H NMR: In the zwitterionic form, the protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet at a downfield chemical shift compared to the amino group (-NH₂) protons in the neutral form. The aromatic protons would also experience a change in their chemical shifts due to the change in the electronic nature of the substituents.

-

¹³C NMR: The carbon atom attached to the ammonium group is expected to show a downfield shift compared to the carbon attached to the amino group. The other aromatic carbon signals would also be affected by the formation of the zwitterion.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic C-H | 6.5 - 8.0 |

| -NH₂ | 3.0 - 5.0 (broad) | |

| -NH₃⁺ | 7.0 - 9.0 (broad) | |

| ¹³C | Aromatic C | 110 - 150 |

| C-NH₂ | 130 - 150 | |

| C-NH₃⁺ | 125 - 145 |

Table 2: Expected NMR Chemical Shift Ranges for o-Arsanilic Acid Functional Groups.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve a known amount of o-arsanilic acid in a deuterated solvent (e.g., D₂O).

-

Adjust the pD of the solution to the isoelectric point of o-arsanilic acid using dilute DCl or NaOD to ensure the predominance of the zwitterionic form.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Use appropriate parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectra (Fourier transformation, phasing, and baseline correction).

-

Assign the signals to the respective protons and carbons in the molecule.

-

Compare the chemical shifts with those obtained at different pD values to confirm the formation of the zwitterion.

-

Figure 2: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy detects the vibrational frequencies of functional groups within a molecule. The formation of the zwitterion leads to characteristic changes in the vibrational spectrum.

Expected FTIR Spectral Features of the Zwitterion:

-

-NH₃⁺ Group: The presence of the ammonium group will give rise to N-H stretching vibrations in the range of 3000-3300 cm⁻¹ and bending vibrations around 1500-1600 cm⁻¹.

-

-AsO₃H⁻ Group: The deprotonated arsonic acid group will exhibit characteristic As-O stretching vibrations. For comparison, in p-arsanilic acid, As-O stretching vibrations are observed in the 1000-300 cm⁻¹ region.[5]

Note: The FTIR data in Table 3 is based on general vibrational frequencies for the functional groups and data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₃⁺ | N-H stretching | 3000 - 3300 |

| N-H bending | 1500 - 1600 | |

| -AsO₃H⁻ | As-O stretching | 700 - 900 |

| Aromatic Ring | C=C stretching | 1450 - 1600 |

| C-H stretching | 3000 - 3100 |

Table 3: Expected FTIR Vibrational Frequencies for Zwitterionic o-Arsanilic Acid.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

For solid-state analysis, prepare a KBr pellet by mixing a small amount of o-arsanilic acid with dry KBr powder and pressing it into a transparent disk.

-

For solution-state analysis, dissolve the sample in a suitable solvent that has minimal interference in the spectral regions of interest (e.g., D₂O). The pH should be adjusted to the isoelectric point.

-

-

Data Acquisition:

-

Record the FTIR spectrum using an FTIR spectrometer.

-

Collect a background spectrum of the pure KBr pellet or the solvent for subtraction.

-

-

Data Analysis:

-

Identify and assign the characteristic absorption bands corresponding to the zwitterionic functional groups.

-

Compare the spectrum with that of the non-zwitterionic forms to confirm the structural changes.

-

Figure 3: Workflow for FTIR spectroscopic analysis.

pH-Dependent Speciation and Zwitterion Stability

The stability of the zwitterionic form of o-arsanilic acid is intrinsically linked to the pH of the solution. Potentiometric titration is a key technique to determine the pKa values and thus the pH range where the zwitterion is the dominant species.

Potentiometric Titration

By titrating a solution of o-arsanilic acid with a strong acid and a strong base and monitoring the pH, the pKa values for the acidic and basic groups can be determined. The isoelectric point (pI), the pH at which the molecule has no net charge and the concentration of the zwitterion is maximal, can be calculated from the pKa values.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation:

-

Prepare a standard solution of o-arsanilic acid of known concentration in deionized water.

-

-

Titration:

-

Titrate the o-arsanilic acid solution with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

Determine the equivalence points and the pKa values from the titration curve. The pKa is the pH at the half-equivalence point.

-

Calculate the isoelectric point (pI) using the relevant pKa values.

-

Figure 4: Logical flow for determining pKa and pI via potentiometric titration.

Conclusion and Future Directions

The characterization of the zwitterionic form of o-arsanilic acid is fundamental to understanding its chemical and biological properties. While direct experimental data for this specific isomer's zwitterionic state is currently limited, this guide provides a robust framework for its comprehensive characterization using standard analytical techniques.

Future research should focus on obtaining a high-quality single-crystal X-ray structure of zwitterionic o-arsanilic acid to provide definitive structural proof. Detailed pH-dependent NMR and FTIR studies are also crucial to experimentally determine the spectroscopic signatures of the zwitterion and to precisely map its stability as a function of pH. Such data will be invaluable for researchers in the fields of medicinal chemistry, toxicology, and environmental science.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Aminophenylarsonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Aminophenylarsonic acid (o-Arsanilic acid), a significant organoarsenic compound. The information herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of its structural and electronic properties. This document presents available spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Aminophenylarsonic acid. While direct experimental values from a single, comprehensive source are not uniformly available in the public domain, the following represents a compilation of expected values based on spectral databases and typical ranges for the functional groups present in the molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 2-Aminophenylarsonic Acid

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 6.5 - 7.5 | Multiplet | Aromatic protons (C₃-H, C₄-H, C₅-H, C₆-H) |

| ¹H | 4.5 - 5.5 | Broad Singlet | Amine protons (-NH₂) |

| ¹H | 10.0 - 12.0 | Broad Singlet | Arsonic acid protons (-AsO(OH)₂) |

| ¹³C | ~150 | Singlet | C₂ - Carbon bearing the amino group |

| ¹³C | ~140 | Singlet | C₁ - Carbon bearing the arsonic acid group |

| ¹³C | 115 - 135 | Multiplet | C₃, C₄, C₅, C₆ - Aromatic carbons |

Note: Chemical shifts are highly dependent on the solvent used and the concentration of the sample.

Table 2: Infrared (IR) Spectroscopy Data for 2-Aminophenylarsonic Acid

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 3000 - 2500 | Strong, Very Broad | O-H Stretch | Arsonic Acid (-AsO(OH)₂) |

| 1620 - 1580 | Medium | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |

| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 910 - 860 | Strong | As=O Stretch | Arsonic Acid |

| 850 - 750 | Strong | As-O Stretch | Arsonic Acid |

| 750 - 700 | Strong | C-H Out-of-plane Bend | Ortho-disubstituted Aromatic Ring |

Table 3: Mass Spectrometry (MS) Data for 2-Aminophenylarsonic Acid

| m/z Value | Relative Intensity (%) | Proposed Fragment |

| 217 | 100 | [M]⁺ (Molecular Ion) |

| 154 | Variable | [M - AsO₂H]⁺ |

| 138 | Variable | [M - AsO₃H₂]⁺ |

| 92 | Variable | [C₆H₆N]⁺ |

Note: Fragmentation patterns are dependent on the ionization technique employed (e.g., Electron Ionization, Electrospray Ionization).

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for 2-Aminophenylarsonic Acid

| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Ethanol | ~240 | Not Reported | π → π |

| Ethanol | ~290 | Not Reported | n → π |

Note: The position and intensity of absorption bands can be influenced by the solvent polarity and pH.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical environment of the protons and carbons in 2-Aminophenylarsonic acid.

Materials:

-

2-Aminophenylarsonic acid sample

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

-

NMR tubes (5 mm diameter)

-

Volumetric flask and pipette

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Aminophenylarsonic acid for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for this compound due to the acidic and amine protons).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. The height of the solution in the tube should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct depth.

-

Insert the sample into the NMR magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 2-Aminophenylarsonic acid by measuring the absorption of infrared radiation.

Method: Potassium Bromide (KBr) Pellet

Materials:

-

2-Aminophenylarsonic acid sample (solid)

-

FTIR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of 2-Aminophenylarsonic acid and 100-200 mg of dry KBr into an agate mortar.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained. This is crucial to reduce scattering of the IR beam.

-

Transfer the powdered mixture to the pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Aminophenylarsonic acid.

Method: Electrospray Ionization (ESI) Mass Spectrometry

Materials:

-

2-Aminophenylarsonic acid sample

-

HPLC-grade solvent (e.g., methanol, acetonitrile, water)

-

Volatile acid or base for pH adjustment (e.g., formic acid, ammonium hydroxide), if necessary

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of 2-Aminophenylarsonic acid (typically 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 methanol:water).

-

Ensure the sample is fully dissolved.

-

-

Instrument Setup:

-

Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature. These parameters will need to be optimized for the specific compound and instrument.

-

Operate in either positive or negative ion mode. For 2-Aminophenylarsonic acid, both modes can be explored ([M+H]⁺ in positive mode and [M-H]⁻ in negative mode).

-

Calibrate the mass spectrometer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

If desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻).

-

Analyze the fragmentation pattern to deduce structural information.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_max) of 2-Aminophenylarsonic acid, which correspond to electronic transitions within the molecule.

Materials:

-

2-Aminophenylarsonic acid sample

-

UV-grade solvent (e.g., ethanol, methanol, water)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 2-Aminophenylarsonic acid of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range (typically 0.2-1.0).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for scanning (e.g., 200-400 nm for this compound).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution, then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

-

Data Analysis:

-

The spectrum will be a plot of absorbance versus wavelength.

-

Identify the wavelength(s) at which the absorbance is at a maximum (λ_max).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

-

Mandatory Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like 2-Aminophenylarsonic acid.

Caption: Workflow for the spectroscopic analysis of 2-Aminophenylarsonic acid.

o-Arsanilic Acid: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Arsanilic acid, also known as 2-aminophenylarsonic acid, is an organoarsenic compound with historical applications in veterinary medicine.[1] Concerns over arsenic toxicity and environmental impact have led to increased scrutiny of its stability and degradation pathways.[1] This technical guide provides a comprehensive overview of the current scientific understanding of o-arsanilic acid's stability under various conditions and its degradation mechanisms. Due to a greater abundance of research on the para-isomer (p-arsanilic acid), this guide will draw upon analogous data for p-arsanilic acid where specific data for the ortho-isomer is unavailable, with such instances clearly noted.

Stability of Arsanilic Acids

The stability of arsanilic acid is influenced by several environmental factors, most notably pH. Generally, the stability of o-arsanilic acid decreases at higher pH levels, which can be attributed to potential hydrolysis.[2] While specific quantitative stability data for o-arsanilic acid is limited, studies on p-arsanilic acid provide valuable insights into how these molecules behave under different conditions.

Data Presentation: Stability of p-Arsanilic Acid

The following table summarizes the degradation of p-arsanilic acid under various oxidative conditions. This data is presented as a proxy due to the lack of equivalent studies on o-arsanilic acid.

| Degradation Method | Initial Concentration | Reagents and Conditions | Time for Complete Degradation | Final Products | Reference |

| Fenton Process | 10 mg-As L⁻¹ | 0.53 mmol L⁻¹ Fe²⁺, 2.12 mmol L⁻¹ H₂O₂, initial pH 3.0 | 30 minutes | As(V) | [3] |

| UV/Persulfate | Not specified | UV-C irradiation, 5 mmol L⁻¹ Persulfate (PS) | ~7 minutes | Inorganic arsenic, hydroxybenzaldehyde, nitrobenzene, benzenediol sulfate, biphenylarsinic acid | [4] |

| Photolysis | Not specified | UV irradiation (360 min) | Complete elimination of ASA | NH₄⁺, arsenite, arsenate | [5][6] |

| Bioelectrochemical System | Not specified | Anodic stimulation followed by cathodic reduction | Not specified | As(III), As(V) recovered as As(V)-O deposit | [7] |

Degradation Pathways

o-Arsanilic acid can undergo degradation through several pathways, including oxidation, reduction, and photolysis.[1] In environmental settings, degradation can be mediated by minerals such as manganese oxides.[2]

Oxidation and Reduction

o-Arsanilic acid can undergo oxidation and reduction reactions. For instance, the zwitterionic form of o-aminophenylarsonic acid can be slowly reduced by triphenylphosphine/iodine, with the reaction proceeding faster for its hydrochloric acid salt.[8] Advanced Oxidation Processes (AOPs), such as the Fenton process, have been shown to be effective in degrading p-arsanilic acid, primarily through the action of hydroxyl radicals.[3][9] It is plausible that o-arsanilic acid would be susceptible to similar oxidative degradation.

Photodegradation

Photodegradation is a significant pathway for the transformation of arsanilic acids in aqueous environments.[4] Studies on p-arsanilic acid have shown that it can be degraded by UV irradiation, a process that is strongly influenced by pH, the presence of humic acid, and dissolved oxygen.[5][6] The degradation proceeds through both direct and indirect photolysis involving radicals.[5] The end products of p-arsanilic acid photolysis include ammonium ions, arsenite, and arsenate.[5][6]

Proposed Degradation Pathway for o-Arsanilic Acid

Based on the known degradation products of p-arsanilic acid and the chemical properties of o-arsanilic acid, a proposed degradation pathway is illustrated below. The initial steps likely involve the cleavage of the carbon-arsenic bond and oxidation of the amino group.

Experimental Protocols

Protocol for Forced Degradation Study of o-Arsanilic Acid

Objective: To investigate the stability of o-arsanilic acid under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to identify major degradation products.

Materials:

-

o-Arsanilic acid

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)

-

pH meter, HPLC-UV/MS system, Photostability chamber, Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of o-arsanilic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

-